molecular formula C11H10O4 B2975668 4-ethyl-7,8-dihydroxy-2H-chromen-2-one CAS No. 19040-66-5

4-ethyl-7,8-dihydroxy-2H-chromen-2-one

Cat. No. B2975668
CAS RN: 19040-66-5
M. Wt: 206.197
InChI Key: HQQDEMPEVPICJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethyl-7,8-dihydroxy-2H-chromen-2-one” is a chemical compound with the CAS Number: 19040-66-5 . It has a molecular weight of 206.2 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10O4/c1-2-6-5-9(13)15-11-7(6)3-4-8(12)10(11)14/h3-5,12,14H,2H2,1H3 .


Physical And Chemical Properties Analysis

The storage temperature for “this compound” is 28 C .

Scientific Research Applications

Synthesis and Catalysis

A study by Wang et al. (2015) demonstrates the use of a novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives through a one-pot three-component reaction. This method offers several advantages, including mild reaction conditions, wide substrate flexibility, and environmental friendliness (Wang, Ye, Zuo, & Luo, 2015).

Boominathan et al. (2011) reported an efficient atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, showcasing the potential of these compounds in medicinal chemistry due to their structural diversity and biological relevance (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).

Antimicrobial and Biological Activity

Banoji et al. (2022) developed a facile one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which demonstrated significant antibacterial and antifungal activity, highlighting the therapeutic potential of 4-ethyl-7,8-dihydroxy-2H-chromen-2-one derivatives in combating microbial infections (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Patjana et al. (2019) isolated compounds from Xylaria sp. SWUF09-62 fungus, including 6-ethyl-7,8-dihydroxy-4H-chromen-4-one, which exhibited anti-inflammatory properties and cytotoxicity against cancer cells, suggesting its application in developing anti-cancer agents (Patjana, Jantaharn, Katrun, Mongkolthanaruk, Suwannasai, Senawong, Tontapha, Amornkitbumrung, & McCloskey, 2019).

Environmental and Green Chemistry

Dekamin et al. (2013) showcased the preparation of 2-amino-4H-chromene derivatives using potassium phthalimide-N-oxyl in an environmentally friendly approach, emphasizing the role of this compound derivatives in promoting green chemistry principles (Dekamin, Eslami, & Maleki, 2013).

properties

IUPAC Name

4-ethyl-7,8-dihydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-6-5-9(13)15-11-7(6)3-4-8(12)10(11)14/h3-5,12,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQDEMPEVPICJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.